Dual Orthogonal Handles for PROTAC Assembly
Thalidomide-alkyne-C4-NHBoc is the specific CRBN-recruiting building block used to synthesize PROTAC JAK1 degrader 1 (compound 10c), a PROTAC molecule that achieves a DC50 of 214 nM for JAK1 degradation in cellular assays [1]. This functional outcome provides a validated performance benchmark: when this specific ligand-linker conjugate is assembled with the appropriate JAK1-targeting warhead, the resulting PROTAC exhibits quantifiable degradation activity. Importantly, the 214 nM DC50 represents the combined contribution of the CRBN ligand, linker geometry, and warhead; substitution of any component—including using an analog with different linker length or exit vector—would yield a structurally distinct PROTAC with unvalidated degradation performance requiring de novo SAR characterization [2]. The explicit connection between Thalidomide-alkyne-C4-NHBoc and PROTAC JAK1 degrader 1 establishes this conjugate as a structurally defined and functionally validated entry point for JAK1-targeting PROTAC development .
| Evidence Dimension | PROTAC degradation activity (DC50) of final assembled PROTAC incorporating this building block |
|---|---|
| Target Compound Data | PROTAC JAK1 degrader 1 DC50 = 214 nM (synthesized using Thalidomide-alkyne-C4-NHBoc) |
| Comparator Or Baseline | Analogs with different linker lengths/exit vectors: activity not validated; would require independent SAR determination |
| Quantified Difference | 214 nM validated functional endpoint versus uncharacterized activity for alternative building blocks |
| Conditions | Western blot analysis; proteasome-dependent JAK1 degradation in cellular assay |
Why This Matters
This quantifies the functional outcome achievable with this specific building block, enabling researchers to select it based on demonstrated end-product activity rather than speculative performance.
- [1] Discovery of a potent and selective JAK1-targeting PROTAC degrader with anti-tumor activities. Bioorg Med Chem Lett. 2024; compound 10c DC50 = 214 nM. View Source
- [2] Donoghue C, et al. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. Eur J Med Chem. 2020;201:112451. View Source
